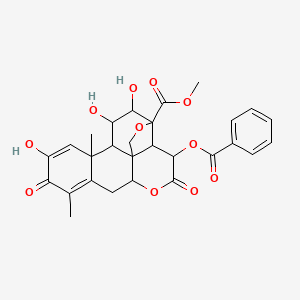

Dehydrobruceantarin

Description

Properties

CAS No. |

53663-00-6 |

|---|---|

Molecular Formula |

C28H28O11 |

Molecular Weight |

540.5 g/mol |

IUPAC Name |

methyl 3-benzoyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |

InChI |

InChI=1S/C28H28O11/c1-12-14-9-16-27-11-37-28(25(35)36-3,22(32)18(31)20(27)26(14,2)10-15(29)17(12)30)21(27)19(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-8,10,16,18-22,29,31-32H,9,11H2,1-3H3 |

InChI Key |

XFGZLTBOPDPUJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrobruceantarin: A Technical Guide to its Presumed Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Bruceantin (B1667948) is a complex triterpenoid (B12794562) quassinoid with a picrasane (B1241345) skeleton[2][4]. The proposed structure of dehydrobruceantarin is based on known dehydro derivatives of bruceantin, which feature a 2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A ring[3]. This modification introduces an additional double bond within the A-ring of the bruceantin core structure.

Table 1: Physicochemical Properties of Bruceantin (as a reference for this compound)

| Property | Value | Source |

| Chemical Formula | C₂₈H₃₆O₁₁ | [1] |

| Molar Mass | 548.585 g·mol⁻¹ | [1] |

| Melting Point | 225–226 °C | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol (B145695), and methanol (B129727). | [5] |

| Appearance | White to off-white crystalline powder. | [5] |

| UV max (Ethanol) | 221, 280 nm | [6] |

Biological Activity and Mechanism of Action

Bruceantin exhibits a range of biological activities, most notably potent antitumor effects. It has also demonstrated antimalarial, antiamoebic, and antibiotic properties[1][2]. The primary mechanism of its antineoplastic action is the inhibition of protein synthesis[7][8].

Antitumor Activity

Bruceantin has shown significant cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and myeloma[9][10]. It induces cell differentiation and apoptosis[8][9]. In vivo studies have demonstrated tumor regression in mouse xenograft models[10][11].

Mechanism of Action

The antitumor activity of bruceantin is primarily attributed to its ability to inhibit the peptidyl transferase elongation step in protein synthesis, thereby halting the formation of peptide bonds[1][8]. This leads to a decrease in both protein and DNA synthesis[2].

Furthermore, bruceantin has been shown to induce apoptosis through the activation of caspase signaling pathways and the disruption of mitochondrial function[8][9]. It can down-regulate the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and apoptosis[8].

Signaling Pathway of Bruceantin-Induced Apoptosis

Caption: Bruceantin induces apoptosis through mitochondrial dysfunction and c-Myc down-regulation.

Experimental Protocols

While specific protocols for this compound are unavailable, the following outlines a general methodology for the isolation of bruceantin from Brucea antidysenterica, which would likely be the starting point for obtaining or synthesizing a dehydro derivative.

Isolation of Bruceantin

Source Material: Stems and leaves of Brucea antidysenterica.

General Workflow:

Caption: General workflow for the isolation of bruceantin from its natural source.

Detailed Steps (Hypothetical for this compound):

-

Extraction: Dried and powdered plant material is exhaustively extracted with a suitable solvent such as ethanol or methanol at room temperature.

-

Solvent-Solvent Partitioning: The crude extract is concentrated and then partitioned between an immiscible solvent pair (e.g., chloroform-water or ethyl acetate-water) to separate compounds based on their polarity. The quassinoid-rich fraction is collected.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate the mixture into fractions.

-

Further Purification: Fractions showing the presence of the target compound (as monitored by thin-layer chromatography) are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectral Data

Specific spectral data for this compound is not available. The following tables summarize the expected characteristic spectral features based on the known structure of bruceantin and the proposed dehydro-modification.

Table 2: Predicted 1H and 13C NMR Data for the Dehydro-A-Ring of this compound

| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| 1 | Olefinic proton | Olefinic carbon |

| 2 | - | Carbonyl carbon |

| 3 | - | Hydroxylated carbon |

| 4 | Olefinic proton | Olefinic carbon |

| 5 | Methine proton | Methine carbon |

| 10 | Methyl protons | Methyl carbon |

Table 3: Key IR Absorption Bands for Bruceantin (and expected for this compound)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C=O (ester, ketone) | ~1735, ~1680 |

| C=C (alkene) | ~1640 |

| C-O (ether, ester) | ~1250 |

Table 4: Mass Spectrometry Data for Bruceantin

| Ionization Mode | Observed m/z |

| ESI-MS (+) | [M+H]⁺, [M+Na]⁺ |

Conclusion

This compound is a putative derivative of the potent antitumor quassinoid, bruceantin. Based on the available literature for related compounds, it is expected to possess a modified A-ring with an additional degree of unsaturation. This structural change may influence its biological activity, potentially leading to altered potency or selectivity. Further research is required to isolate or synthesize this compound and fully characterize its chemical and biological properties. The information provided in this guide, based on the well-documented properties of bruceantin, serves as a foundational resource for such future investigations.

References

- 1. Bruceantin - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. The Isolation and Structural Elucidation of Bruceantin and Bruceantinol, New Potent Antileukemic Quassinoids from Brucea antidysenterica | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. chemspider.com [chemspider.com]

- 5. nbinno.com [nbinno.com]

- 6. Bruceantin [drugfuture.com]

- 7. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Dehydrobruceantarin: A Technical Guide to Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceantarin, a member of the quassinoid family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found primarily in the plant species Brucea javanica and Brucea antidysenterica, this complex molecule presents both opportunities and challenges in its extraction and purification. This technical guide provides a comprehensive overview of the methodologies for isolating this compound from its natural sources, with a focus on detailed experimental protocols, quantitative data analysis, and an exploration of its biological signaling pathways.

Natural Sources and Extraction

This compound is predominantly isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine across Southeast Asia. The initial step in its isolation involves the extraction of the raw plant material.

Experimental Protocol: Solvent Extraction

A widely adopted method for the extraction of quassinoids from Brucea javanica involves the use of organic solvents. The general procedure is as follows:

-

Material Preparation: Air-dried and powdered fruits or seeds of Brucea javanica are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol (B129727) or 95% ethanol (B145695) at room temperature or under reflux conditions. This process is typically repeated multiple times to ensure maximum recovery of the target compounds.

-

Concentration: The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), or ethyl acetate (B1210297). This compound, being a moderately polar compound, is typically enriched in the chloroform or ethyl acetate fraction.

Purification and Isolation

The purification of this compound from the enriched fraction is a multi-step process that relies on various chromatographic techniques to separate it from other closely related quassinoids and impurities.

Experimental Protocol: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The enriched chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed to separate the components based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are often further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step helps to remove polymeric impurities and other compounds with different molecular sizes.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This technique provides high resolution and yields highly purified this compound.

Table 1: Summary of Chromatographic Conditions for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Typical) |

| Column Chromatography | Silica Gel (60-120 or 200-300 mesh) | n-Hexane-Ethyl Acetate gradient |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol |

| Preparative RP-HPLC | C18 (e.g., 10 µm, 250 x 10 mm) | Methanol-Water or Acetonitrile-Water gradient |

Quantitative Analysis and Characterization

Accurate quantification and structural confirmation of the isolated this compound are crucial for its use in further research and development. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the yield and purity of the isolated compound.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: A standard solution of purified this compound of known concentration is prepared. The isolated sample is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

-

Chromatographic Conditions: Analytical HPLC is performed on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient. Detection is usually carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: The concentration of this compound in the isolated sample is determined by comparing its peak area to that of the standard. The yield is then calculated based on the initial weight of the plant material. Purity is assessed by the percentage of the main peak area relative to the total peak area in the chromatogram.

Table 2: Quantitative Data for Quassinoid Isolation from Brucea javanica

| Quassinoid | Plant Part | Extraction Method | Yield (%) | Purity (%) | Reference |

| Bruceine D | Seeds | Methanol Extraction, Column Chromatography | 0.05 - 0.12 | >98 (HPLC) | [1][2] |

| Brusatol | Seeds | Methanol Extraction, Column Chromatography | 0.07 - 0.18 | >98 (HPLC) | [1][2] |

| Bruceoside A | Seeds | Methanol Extraction, Column Chromatography | 0.19 - 0.38 | >98 (HPLC) | [1] |

Note: The yields of quassinoids can vary significantly depending on the geographical source of the plant material, harvesting time, and the specific isolation protocol used.

Structural characterization of this compound is achieved through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Biological Activity and Signaling Pathways

This compound and related quassinoids have been reported to exhibit a range of biological activities, most notably anti-cancer properties. While the precise molecular mechanisms of this compound are still under investigation, studies on similar quassinoids suggest that they may exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Affected by this compound:

-

STAT3 Signaling Pathway: Some natural products have been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and angiogenesis.[3]

-

Wnt/β-catenin Signaling Pathway: Dysregulation of the Wnt pathway is a hallmark of many cancers. Certain compounds can interfere with this pathway, leading to the suppression of tumor growth.

-

Apoptosis Induction: Quassinoids have been observed to induce programmed cell death (apoptosis) in cancer cells, potentially through the modulation of pro- and anti-apoptotic proteins.

Conclusion

The isolation of this compound from its natural sources is a challenging yet rewarding endeavor for natural product chemists and drug discovery scientists. The methodologies outlined in this guide provide a solid foundation for the successful extraction, purification, and characterization of this promising bioactive compound. Further research into its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential. This guide serves as a valuable resource for researchers aiming to explore the scientific and medicinal value of this compound.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. [Quantitative determination of contents of three components in Brucea javanica by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10,11-dehydrocurvularin exerts antitumor effect against human breast cancer by suppressing STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Total Synthesis of Dehydrobruceantarin

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Dehydrobruceantarin is a naturally occurring quassinoid, a class of bitter principles isolated from the Simaroubaceae family of plants. Quassinoids, including the closely related and clinically evaluated bruceantin (B1667948), have garnered significant attention for their potent biological activities, particularly their antineoplastic and antimalarial properties. Despite the interest in its therapeutic potential, a formal total synthesis of this compound has yet to be reported in the scientific literature. This technical guide provides a comprehensive overview of plausible synthetic strategies toward this compound, drawing upon the successful total syntheses of structurally related quassinoids, most notably bruceantin. Herein, we propose a detailed retrosynthetic analysis, outline key synthetic transformations with adapted experimental protocols, and present comparative data from analogous synthetic efforts to serve as a roadmap for researchers in the field of complex natural product synthesis and drug development.

Introduction: The Challenge of this compound

This compound belongs to the complex family of quassinoid natural products, which are characterized by a highly oxygenated and stereochemically dense picrasane (B1241345) skeleton.[1][2] The intricate architecture of these molecules, featuring multiple contiguous stereocenters, a bridged lactone, and various sensitive functional groups, presents a formidable challenge to synthetic chemists.[1][3] The potent biological profile of quassinoids, including the anticancer activity of congeners like bruceantin, which has undergone Phase II clinical trials, provides a strong impetus for the development of efficient and scalable total syntheses.[1][2] Such synthetic routes would not only confirm the structure of these natural products but also enable the synthesis of novel analogs for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[4]

This guide will focus on a proposed synthetic strategy for this compound, leveraging the insights gained from the successful total synthesis of bruceantin and other related quassinoids.[5]

Proposed Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound commences with disconnection of the C15 ester side chain, a common late-stage installation in quassinoid syntheses.[5] This reveals the core pentacyclic structure, dehydrobruceolide. Further deconstruction of the lactone bridge and simplification of the A-ring leads to a key intermediate, a functionalized tricyclic core, which can be assembled from simpler, commercially available starting materials. The key disconnections are outlined below:

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Methodologies

The proposed forward synthesis of this compound is divided into three main stages: construction of the functionalized tricyclic core, elaboration to the pentacyclic intermediate, and final functionalization to yield the target molecule.

Synthesis of the Tricyclic Core

The construction of the ABC ring system is a critical phase of the synthesis. Modern approaches to the quassinoid core often employ convergent strategies, such as annulation reactions, to rapidly build complexity.[3][6] A potential route could involve a HAT-initiated annulation of two unsaturated carbonyl components to forge the key carbocyclic framework.[3]

Experimental Protocol: HAT-Initiated Annulation (Adapted from Pronin et al. for Quassin Synthesis) [3]

To a solution of the aldehyde precursor (1.0 equiv) and the epoxyquinone annulation partner (1.2 equiv) in degassed 1,2-dichloroethane (B1671644) (0.05 M) is added the iron catalyst complex (0.1 equiv). The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours until consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic product.

Elaboration to the Pentacyclic Core

With the tricyclic core in hand, the subsequent steps focus on the formation of the D-ring lactone and the E-ring ether bridge. The construction of the bridged ether ring can be achieved through the opening of an epoxide, followed by intramolecular attack.[7] The lactone can be formed via oxidation of a hemiacetal intermediate.

Caption: Elaboration of the tricyclic core to the pentacyclic lactone.

Final Stage Synthesis: Introduction of A-Ring Unsaturation and C15-Esterification

The final steps of the synthesis would involve the introduction of the α,β-unsaturated ketone in the A-ring and the esterification at C15. The enone functionality could be introduced via selenoxide elimination or other modern oxidation methods. The final esterification can be accomplished using standard coupling reagents.

Experimental Protocol: C15 Esterification (Adapted from Grieco et al. for Bruceantin Synthesis) [5]

To a solution of the dehydrobruceolide precursor (1.0 equiv) and (E)-3,4-dimethyl-2-pentenoic acid (1.5 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added dicyclohexylcarbodiimide (B1669883) (DCC, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting dicyclohexylurea precipitate is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield this compound.

Comparative Data of Quassinoid Syntheses

While no quantitative data exists for the total synthesis of this compound, the following table summarizes the key metrics from the successful total syntheses of related quassinoids to provide a benchmark for future synthetic efforts.

| Target Molecule | Lead Author/Group | Year | Longest Linear Sequence (Steps) | Overall Yield | Key Strategy |

| (+)-Quassin | Pronin | 2022 | 14 | Not Reported | HAT-initiated annulation[3] |

| Bruceantin | Grieco | 1988 | >25 | Not Reported | Linear synthesis from a chiral pool starting material[5] |

| (-)-Chaparrinone | Grieco | Not Specified | >20 | Not Reported | Intramolecular Diels-Alder reaction |

Conclusion

The total synthesis of this compound remains an open and challenging endeavor. The strategies outlined in this technical guide, based on the successful synthesis of structurally similar quassinoids, provide a viable blueprint for achieving this goal. The development of an efficient and scalable synthesis of this compound would be a significant achievement in the field of natural product synthesis and would open avenues for the exploration of its therapeutic potential. Future efforts will likely focus on the development of more convergent and stereoselective methods for the construction of the complex quassinoid core.

References

- 1. erepo.uef.fi [erepo.uef.fi]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 59 TOTAL SYNTHESES OF BRUCEANTIN AND RELATED COMPOUNDS [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Dehydrobruceantarin: A Technical Guide on its Mechanism of Action in Cancer Cells

Executive Summary: Dehydrobruceantarin is a quassinoid compound isolated from the plant Brucea javanica, which has been traditionally used in medicine. This technical guide delineates the multi-faceted mechanism of action by which this compound and its closely related analogues, such as bruceantinol (B162264) and dehydrobruceine B, exert their potent anticancer effects. The primary mechanisms include the induction of apoptosis via the mitochondrial pathway, arrest of the cell cycle at the S phase, and profound modulation of critical oncogenic signaling pathways. Notably, these compounds directly inhibit STAT3 activation, a key transcription factor for cancer cell survival, and influence the PI3K/Akt and MAPK signaling cascades. Furthermore, the generation of reactive oxygen species (ROS) appears to be a key event, linking the compound's activity to the induction of apoptosis. This document provides researchers and drug development professionals with a comprehensive overview, including quantitative data, experimental protocols, and detailed signaling pathway diagrams.

A note on the available literature: Direct studies on this compound are limited. This guide synthesizes findings from structurally and functionally similar quassinoids, primarily bruceantinol and dehydrobruceine B, to provide a comprehensive model of its likely mechanism of action.

Cytotoxic Activity in Cancer Cell Lines

This compound and its analogues exhibit potent cytotoxic effects across various cancer cell lines, particularly in breast cancer. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar to low micromolar concentrations.

Table 1: Cytotoxicity (IC50) of Bruceantarin in Human Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer (ER+) | 0.144 ± 0.039[1] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.238 ± 0.021[1] |

Experimental Protocol: Cell Viability Assay

Methodology: MTT Assay Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Induction of Apoptosis

A primary mechanism of action is the induction of programmed cell death, or apoptosis. Evidence points strongly toward the activation of the intrinsic (mitochondrial) pathway.

Intrinsic (Mitochondrial) Pathway Activation

Treatment with this compound analogues leads to a cascade of events characteristic of the mitochondrial apoptosis pathway. This includes the depolarization of the mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of initiator and executioner caspases.[2][3] This culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, rendering it inactive.[2]

Experimental Protocols: Apoptosis Assays

Methodology: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with the compound for a specified time.

-

Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Analysis: Samples are analyzed by a flow cytometer. Annexin V-positive cells are identified as early apoptotic, while Annexin V and PI double-positive cells are late apoptotic/necrotic.

Methodology: Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining) [2]

-

Cell Treatment: Cells are treated as required.

-

Staining: Cells are incubated with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Analysis: The shift from red to green fluorescence is quantified using flow cytometry or fluorescence microscopy.

Methodology: Western Blot for Protein Expression [2]

-

Protein Extraction: Cells are lysed to extract total protein.

-

Quantification: Protein concentration is determined (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred to a membrane (e.g., PVDF).

-

Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., GAPDH).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

Induction of Cell Cycle Arrest

Dehydrobruceine B has been shown to block the cell cycle at the S phase, thereby inhibiting DNA replication and preventing cancer cell proliferation.[2] This arrest is a critical component of its antitumor activity, halting the division of malignant cells.

Experimental Protocol: Cell Cycle Analysis

Methodology: Flow Cytometry with Propidium Iodide (PI) Staining [2]

-

Cell Treatment: Cells are exposed to the compound for a defined period (e.g., 24 or 48 hours).

-

Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the membrane.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

-

Analysis: The DNA content of individual cells is measured by a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of Key Signaling Pathways

The anticancer activity of this compound analogues is underpinned by their ability to interfere with multiple oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Potent Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers, promoting cell survival and proliferation. Bruceantinol has been identified as a novel and potent STAT3 inhibitor.[4][5] It directly binds to STAT3, preventing its activation (phosphorylation) and subsequent downstream signaling.[4] This inhibition suppresses the transcription of STAT3 target genes that encode anti-apoptotic factors (e.g., Mcl-1, Survivin) and cell-cycle regulators.[5]

Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK pathways are central to regulating cell growth, survival, and proliferation.[6][7][8]

-

PI3K/Akt Pathway: Related quassinoids have been shown to suppress the PI3K/Akt signaling pathway.[9] This inhibition contributes to the accumulation of ROS and the induction of mitochondria-mediated apoptosis.[9]

-

MAPK (JNK) Pathway: Dehydrocrenatidine, a related alkaloid, induces apoptosis by suppressing the phosphorylation of JNK1/2, a key component of the MAPK pathway.[10]

Induction of Reactive Oxygen Species (ROS)

Dehydrobruceine B treatment has been shown to increase intracellular ROS levels.[3] This is achieved by reducing the protein levels of Nrf2, a transcription factor that regulates the expression of antioxidant genes.[3] The resulting oxidative stress contributes significantly to the induction of mitochondrial apoptosis, creating a positive feedback loop that enhances cytotoxicity in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptosis induction of dehydrobruceine B on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrobruceine B enhances the cisplatin-induced cytotoxicity through regulation of the mitochondrial apoptotic pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dehydrocrenatidine Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling [mdpi.com]

Dehydrobruceantarin: A Technical Whitepaper on Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantarin, a quassinoid compound isolated from the seeds of Brucea javanica, has garnered significant attention within the scientific community for its potent anticancer properties. As a member of the Simaroubaceae family, Brucea javanica has a long history in traditional medicine for treating various ailments, including cancer. Modern research has identified quassinoids as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death, in cancer cells. The molecular mechanism is multifaceted, involving the intrinsic mitochondrial pathway and the modulation of key signaling cascades that govern cell survival and proliferation.

Induction of Apoptosis via the Mitochondrial Pathway

This compound triggers the mitochondrial-dependent apoptotic pathway in cancer cells, including lung carcinoma.[1] This process is characterized by a series of well-defined cellular events:

-

Loss of Mitochondrial Membrane Potential (MMP): this compound induces a significant decrease in the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade.[1]

-

Cytochrome c Release: The disruption of the MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment leads to the cleavage and activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.[1]

-

Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. This compound has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

The following diagram illustrates the mitochondrial-dependent apoptotic pathway induced by this compound.

Modulation of PI3K/Akt and NF-κB Signaling Pathways

While direct studies on this compound are emerging, evidence from related quassinoids, such as Bruceine A, suggests that it may also exert its anticancer effects by modulating key cell survival signaling pathways, including the PI3K/Akt and NF-κB pathways.

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation and immunity, and its constitutive activation in cancer cells promotes cell survival and proliferation by upregulating the expression of anti-apoptotic genes.

The diagram below depicts a hypothetical model of how this compound may inhibit these pathways, based on the activity of similar quassinoids.

Cytotoxicity Data

The cytotoxic potential of this compound and related compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for dehydrobruceine B, a closely related analog of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.04 ± 0.01 | [1] |

| NCI-H292 | Lung Carcinoma | 0.03 ± 0.01 | [1] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activity and cytotoxicity of this compound. Below are detailed methodologies for key assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of PI (100 µg/mL) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural product with significant cytotoxic and pro-apoptotic activity against various cancer cells. Its mechanism of action involves the induction of the mitochondrial-dependent apoptotic pathway and potentially the modulation of key cell survival signaling pathways such as PI3K/Akt and NF-κB. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential as an anticancer agent. The standardized experimental protocols outlined in this guide provide a framework for the continued exploration of this compound and other novel bioactive compounds.

References

Dehydrobruceantarin: A Technical Whitepaper on its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrobruceantarin, a member of the quassinoid family of natural products, presents a compelling avenue for anti-cancer drug discovery. While direct research on this compound is limited, extensive studies on its structural analogs, particularly those isolated from Brucea javanica, have revealed potent cytotoxic and anti-tumor activities. This document provides a comprehensive technical overview of the anti-cancer potential of this compound, drawing upon data from closely related quassinoids to infer its mechanisms of action, cytotoxic efficacy, and potential therapeutic applications. The primary mechanism of action for this class of compounds is the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in their anti-cancer effects include the STAT3, Akt/mTOR, and MAPK pathways. This whitepaper consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways to guide further research and development of this compound and related quassinoids as next-generation oncology therapeutics.

Introduction

Quassinoids are a class of bitter, tetracyclic triterpenoids found predominantly in plants of the Simaroubaceae family, with Brucea javanica being a prominent source.[1][2] These compounds have a long history in traditional medicine for treating various ailments, including cancer.[1][2] this compound is a quassinoid structurally related to bruceantin, a compound that has undergone clinical investigation for its anti-neoplastic properties.[3][4] The anti-cancer potential of quassinoids stems from their ability to inhibit protein synthesis, a fundamental process often dysregulated in cancer cells.[5] This document will synthesize the available data on this compound and its close analogs to provide a detailed technical guide for researchers in the field.

Quantitative Data on Anti-Cancer Activity of Related Quassinoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Brusatol | PANC-1 (Pancreatic) | 0.36 | [1] |

| Brusatol | SW 1990 (Pancreatic) | 0.10 | [1] |

| Bruceine D | PANC-1 (Pancreatic) | 2.53 | [1] |

| Bruceine D | SW 1990 (Pancreatic) | 5.21 | [1] |

| Brujavanol E | KB (Oral Epidermoid Carcinoma) | 2.16 | [1] |

| Brujavanol E | MCF-7 (Breast Cancer) | 1.52 | [1] |

| Quassinoid Mix | MCF-7 (Breast Cancer) | 0.063 - 0.182 | [6] |

| Quassinoid Mix | MDA-MB-231 (Breast Cancer) | 0.081 - 0.238 | [6] |

Mechanism of Action

The primary anti-cancer mechanism of quassinoids, including by inference this compound, is the inhibition of protein synthesis .[5] This occurs through their binding to the eukaryotic ribosome, thereby interfering with the peptidyl transferase reaction and halting polypeptide chain elongation.[4] This disruption of protein synthesis preferentially affects rapidly proliferating cancer cells, which have a high demand for new proteins.

The inhibition of protein synthesis triggers several downstream cellular events, including:

-

Cell Cycle Arrest: By inhibiting the synthesis of key cell cycle proteins, such as cyclins and cyclin-dependent kinases, quassinoids can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

-

Induction of Apoptosis: The stress induced by the shutdown of protein synthesis can activate intrinsic apoptotic pathways. This is often mediated by the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), leading to caspase activation and programmed cell death.

Signaling Pathways

Quassinoids have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. The quassinoid bruceantinol (B162264) has been shown to block STAT3 activation and suppress the expression of its downstream targets.[5]

Caption: this compound's proposed inhibition of the JAK/STAT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. While direct evidence for this compound is pending, other natural products are known to inhibit this pathway.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are generalized protocols for assessing the anti-cancer activity of quassinoids, which would be applicable to the study of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1x10^6 cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This compound, as a member of the quassinoid family, holds significant promise as a potential anti-cancer agent. The potent cytotoxicity and diverse mechanisms of action observed for its close analogs strongly support the need for dedicated research into this specific compound. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of this compound from natural sources or its total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in various cancer types.

-

Preclinical Development: Conducting rigorous preclinical studies, including in vivo efficacy and toxicity assessments, to establish a foundation for potential clinical translation.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies to enhance anti-tumor responses and overcome drug resistance.

The exploration of this compound and other quassinoids represents a valuable endeavor in the ongoing search for novel and effective cancer therapeutics derived from natural products.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 3. Dehydrocorydaline inhibits the tumorigenesis of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrobruceantarin: A Technical Guide on a Promising Quassinoid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrobruceantarin is a member of the quassinoid family of natural products, a class of compounds known for their potent biological activities. While specific research on this compound is limited in publicly available literature, this guide synthesizes the current understanding of its discovery, history, and mechanism of action based on extensive research into its chemical relatives, particularly the well-studied quassinoid, bruceantin (B1667948). Quassinoids are primarily isolated from plants of the Simaroubaceae family, notably the genus Brucea. They have demonstrated significant anticancer, antimalarial, and antiviral properties. The primary mechanism of action for cytotoxic quassinoids is the inhibition of protein synthesis, a fundamental process for rapidly dividing cancer cells. This guide provides a comprehensive overview of the isolation, biological evaluation, and mechanistic pathways associated with this compound and its analogs, offering a valuable resource for researchers in oncology and natural product drug discovery.

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of phytochemicals from the plant genus Brucea, particularly Brucea antidysenterica. This plant has a long history in traditional medicine for treating various ailments, including cancer. Scientific investigation into its constituents led to the isolation of a class of bitter, tetracyclic triterpenoids known as quassinoids.

Chemical Structure

The precise chemical structure of this compound is not available in the reviewed literature. However, based on its name and the common structural features of related quassinoids from Brucea species, it is presumed to be a derivative of bruceantarin, featuring a dehydration modification. Bruceantin itself possesses a complex, highly oxygenated tetracyclic triterpenoid (B12794562) core.

Quantitative Biological Activity

Specific quantitative data for the cytotoxic activity of this compound is not available in the surveyed literature. However, the cytotoxic potencies of numerous related quassinoids isolated from Brucea species have been extensively documented. These compounds typically exhibit significant cytotoxicity against a range of cancer cell lines with IC50 values often in the nanomolar to low micromolar range. The following table summarizes the cytotoxic activities of representative quassinoids from Brucea antidysenterica.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Bruceantin | P388 Leukemia | 0.2 | [2] |

| Bruceantin | Entamoeba histolytica | 0.018 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of quassinoids, providing a framework for the investigation of this compound.

Isolation and Purification of Quassinoids

A general protocol for the isolation of quassinoids from Brucea species involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., seeds, stems) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fractions (typically the chloroform and ethyl acetate fractions) are subjected to multiple rounds of column chromatography.

-

Adsorbent: Silica gel is commonly used as the stationary phase.

-

Elution: A gradient of solvents, such as a mixture of chloroform and methanol of increasing polarity, is used to elute the compounds.

-

-

Purification: Individual compounds are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure quassinoids.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of isolated compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

The primary anticancer mechanism of cytotoxic quassinoids, including likely this compound, is the inhibition of protein synthesis . This occurs through the direct binding of the quassinoid to the eukaryotic ribosome, thereby interfering with the elongation step of translation.

Inhibition of Protein Synthesis

Quassinoids like bruceantin have been shown to inhibit the peptidyl transferase reaction on the 60S ribosomal subunit. This action prevents the formation of peptide bonds between amino acids, leading to a halt in the synthesis of new proteins. As cancer cells are characterized by rapid growth and proliferation, which requires a high rate of protein synthesis, they are particularly vulnerable to this mode of action.

Caption: Inhibition of protein synthesis by this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of a compound like this compound, a series of experiments are typically performed. The following diagram illustrates a logical workflow for these investigations.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound, as a member of the quassinoid family, holds potential as an anticancer agent. The well-established mechanism of protein synthesis inhibition for its close analogs provides a strong rationale for its further investigation. However, the lack of specific data on this compound highlights a significant gap in the current literature. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by comprehensive in vitro and in vivo studies to quantify its efficacy and further delineate its mechanism of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.

References

- 1. The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinoids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brucea antidysenterica [prota.prota4u.org]

- 3. Bruceantin, a potent amoebicide from a plant, Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrobruceantarin and Other Quassinoids: A Technical Guide on Their Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quassinoids

Quassinoids are a class of naturally occurring, highly oxygenated triterpenoids primarily isolated from plants of the Simaroubaceae family.[1][2] These compounds are known for their characteristic bitter taste and have been used in traditional medicine for many years.[3][4] The family of quassinoids is extensive, with over 150 compounds identified and classified based on their chemical structures.[3][4] The scientific community's interest in these molecules surged following the discovery of the anti-leukemic properties of bruceantin (B1667948) in the 1970s.[3][4][5] Subsequent research has revealed a broad spectrum of biological activities, including anti-proliferative, anti-inflammatory, anti-viral, and anti-malarial effects.[1][3][4] Their potent anti-cancer activities, in particular, have established quassinoids as a promising source of lead compounds for the development of novel cancer therapeutics.[3][6][7]

Core Mechanisms of Action

The primary anti-tumor mechanism of many quassinoids is the potent inhibition of protein synthesis.[3][6] This disruption of a fundamental cellular process is a key driver of their cytotoxic effects against cancer cells. Beyond this general mechanism, quassinoids modulate several critical signaling pathways involved in cell survival, proliferation, and stress response.

Inhibition of Protein Synthesis

Quassinoids, including bruceantin and the related natural product homoharringtonine, have been reported to bind within the large ribosomal subunit.[6] This interaction interferes with the peptidyl transferase center, effectively blocking peptide bond formation and halting protein elongation. This leads to a global shutdown of protein synthesis, which is particularly detrimental to rapidly proliferating cancer cells that have an accelerated rate of protein production.[6]

Modulation of Key Signaling Pathways

Quassinoids exert their anti-cancer effects by targeting multiple key pro-survival signaling pathways within tumor cells.[3]

-

STAT3 Pathway: Bruceantinol (BOL) has been shown to block the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and suppress the expression of its downstream targets, including c-MYC, MCL-1, and survivin, which are crucial for tumor growth and survival.[6]

-

MAPK Pathway: Bruceine A has been identified as a direct activator of p38α Mitogen-Activated Protein Kinase (MAPK).[8][9] The binding of bruceine A to the P-loop of p38α MAPK induces its phosphorylation, triggering downstream signaling that contributes to its anti-pancreatic cancer activity.[8][9] Other studies have also implicated the MAPK and NF-κB pathways in the mechanism of action of bruceine derivatives.[10][11][12]

-

c-MYC and HIF-1α: Some quassinoids have been shown to specifically affect the levels of key oncoproteins like c-MYC and Hypoxia-Inducible Factor 1-alpha (HIF-1α), which are critical for cancer cell proliferation and adaptation to hypoxic environments.[3][4] Bruceantin, for example, downregulates the expression of c-Myc in multiple myeloma cells.[13]

-

Apoptosis Induction: By inhibiting protein synthesis and disrupting key survival signals, quassinoids trigger programmed cell death. Bruceantin induces apoptosis by causing mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase-3/7 signaling cascade.[13]

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative effects of various quassinoid compounds have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Anti-Proliferative Activity (IC50) of Selected Quassinoids

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µM | [8][9] |

| SW1990 | Pancreatic Cancer | 0.10 µM | [8][9] | |

| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | 29 nM | [8] |

| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [13] |

| U266 | Multiple Myeloma | 49 nM | [13] | |

| H929 | Multiple Myeloma | 115 nM | [13] | |

| Entamoeba histolytica | Amoebic Dysentery | 0.018 µg/mL | [13] | |

| Ailanthinone | HL-60 | Leukemia | 2.8 µM | [14] |

| Various Quassinoids | K562 | Leukemia | 2.90 - 8.20 µM | [1] |

| HL-60 | Leukemia | 2.90 - 8.20 µM | [1] |

Experimental Protocols

Extraction and Isolation of Quassinoids

The extraction of quassinoids from plant material is the initial step for their study. A variety of methods can be employed, from traditional to modern techniques.

Protocol 1: General Solvent Extraction and Isolation

-

Preparation: The plant material (e.g., roots, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.[5][15]

-

Extraction: The powdered material is repeatedly extracted (macerated or refluxed) with a suitable solvent, commonly 95% ethanol, at room temperature or with heating.[5][15]

-

Concentration: The combined solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5][15]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[5]

-

Chromatographic Purification: The resulting fractions (e.g., the ethyl acetate-soluble fraction) are subjected to column chromatography over silica (B1680970) gel. A gradient elution system (e.g., chloroform-methanol) is used to separate the compounds.[5]

-

Final Purification: Fractions containing quassinoids are further purified using techniques like High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase to yield pure compounds.[14]

Advanced methods like ultrasonic-assisted extraction can also be used to improve efficiency by applying ultrasonic energy to a mixture of the plant substance and water, followed by extraction with a water-immiscible organic solvent.[16]

In Vitro Anti-Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Protocol 2: MTT Assay

-

Cell Seeding: Human cancer cells (e.g., HL-60) are seeded into a 96-well microtiter plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[14]

-

Compound Treatment: The cells are treated with various concentrations of the quassinoid compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

To evaluate the anti-tumor efficacy of a compound in a living organism, a xenograft model is often used.

Protocol 3: Mouse Xenograft Model

-

Cell Implantation: Human cancer cells (e.g., RPMI 8226) are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[13]

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomly assigned to a treatment group (receiving the quassinoid compound) and a control group (receiving a vehicle). The compound is administered via a specific route (e.g., intraperitoneally or intravenously) at a defined dose and schedule (e.g., 1.25-12 mg/kg, every 3 days).[13]

-

Monitoring: The tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration.[13]

-

Analysis: The tumors are excised and weighed. The efficacy of the treatment is assessed by comparing the tumor growth inhibition between the treated and control groups. Further analysis, such as immunohistochemistry or western blotting of the tumor tissue, can be performed to study the mechanism of action in vivo.

Pharmacokinetics

The clinical development of quassinoids has been hampered by their pharmacokinetic properties. Studies on bruceine derivatives indicate that while they can be absorbed after oral and intravenous administration, their bioavailability is generally low (less than 6%).[10][11][12] This limited bioavailability presents a significant challenge for achieving therapeutic concentrations in vivo. Future research is needed to improve these pharmacokinetic profiles, potentially through the development of new derivatives, nano-combinations, or advanced drug delivery systems.[10][11][12]

Conclusion and Future Outlook

Dehydrobruceantarin and other quassinoids represent a valuable class of natural products with potent anti-cancer activity. Their ability to inhibit protein synthesis and modulate critical oncogenic signaling pathways makes them compelling candidates for drug development. However, challenges related to their low bioavailability and potential toxicity must be addressed. Future research should focus on the chemical modification of natural quassinoids to generate derivatives with improved pharmacological properties and a better therapeutic index.[3][4] A deeper understanding of their molecular targets and mechanisms will further enable the rational design of novel and effective cancer therapies based on the quassinoid scaffold.

References

- 1. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]

- 5. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review. | Semantic Scholar [semanticscholar.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Four Main Methods for Extracting Quassia amara Extract from Plants. [greenskybio.com]

- 16. US10570110B2 - Simplified process to extract quassinoids - Google Patents [patents.google.com]

In Vitro Anti-Proliferative Efficacy of Dehydrobruceantarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr. is a plant rich in a class of tetracyclic triterpenoids known as quassinoids, which have demonstrated significant anti-tumor activities.[1][2] These compounds, including the focus of this guide, Dehydrobruceantarin (by extension of its presumed class), are recognized for their potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][4] This document provides a comprehensive overview of the in vitro evaluation of the anti-proliferative effects attributed to quassinoids from Brucea javanica, detailing their impact on cell viability, apoptosis, and cell cycle progression. The experimental protocols and signaling pathways described herein are based on established research on representative compounds from this class.

Anti-Proliferative Activity

The anti-proliferative effects of quassinoids have been demonstrated across various cancer cell lines. The primary mechanism of this activity is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific phases, thereby inhibiting tumor cell growth.

Quantitative Analysis of Cytotoxicity

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the cytotoxic effects of a representative quassinoid, Dehydrobruceine B (DHB), on human lung cancer cell lines.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| A549 (Lung Carcinoma) | Dehydrobruceine B | 48 | Not explicitly stated, but effects observed at concentrations around 1-10 µM |

| NCI-H292 (Lung Mucoepidermoid Carcinoma) | Dehydrobruceine B | 48 | Not explicitly stated, but effects observed at concentrations around 1-10 µM |

Data extrapolated from studies on Dehydrobruceine B, a closely related quassinoid.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-proliferative effects of quassinoids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, NCI-H292) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the number of apoptotic and necrotic cells following treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle progression.

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-